

# Technical Guide: Z-N-Me-Ala-OH (N-Benzyloxycarbonyl-N-methyl-L-alanine)

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## Compound of Interest

Compound Name: Z-N-Me-Ala-OH

Cat. No.: B554375

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CAS Number: 21691-41-8

## An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Z-N-Me-Ala-OH**, also known as N-Benzyloxycarbonyl-N-methyl-L-alanine. This compound is a crucial building block in the field of peptide chemistry, particularly in the synthesis of modified peptides for therapeutic applications. Its unique N-methylated structure offers significant advantages in designing peptides with enhanced stability and bioavailability.

## Chemical and Physical Properties

**Z-N-Me-Ala-OH** is a white to off-white crystalline solid. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine, preventing unwanted reactions during peptide synthesis.<sup>[1]</sup> The N-methyl group provides steric hindrance and reduces the susceptibility of the resulting peptide bond to enzymatic degradation.

Table 1: Physicochemical Properties of **Z-N-Me-Ala-OH**

Property	Value	References
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>4</sub>	[2][3]
Molecular Weight	237.25 g/mol	[2]
Melting Point	54-56 °C	
Boiling Point (Predicted)	389.5 ± 31.0 °C	
Density (Predicted)	1.222 g/cm <sup>3</sup>	
pKa (Predicted)	4.01 ± 0.10	
Appearance	White to off-white powder/solid	
Purity	≥98.0% (HPLC)	

Table 2: Identification and Registry Numbers

Identifier	Value	References
CAS Number	21691-41-8	
MDL Number	MFCD00153386	
PubChem CID	285413	
Beilstein/REAXYS	2462310	
Synonyms	Z-N-Me-L-Ala-OH, Z-N-methyl-L-alanine, N-Benzyloxycarbonyl-N-methyl-L-alanine, Cbz-MeAla-OH	

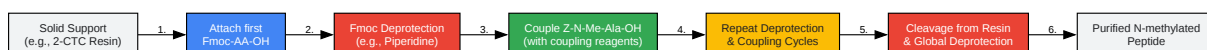
Table 3: Solubility and Storage

Parameter	Details	References
Solubility	Soluble in organic solvents such as Dimethylformamide (DMF), Ethyl Acetate, DMSO (100 mg/mL), and Methanol.	
Storage Conditions	Powder: 2-8°C for long-term storage. In solvent: -20°C for up to 1 month, -80°C for up to 6 months.	

## Role in Peptide Synthesis

**Z-N-Me-Ala-OH** is primarily utilized as a protected amino acid derivative in peptide synthesis. The N-methylation of amino acids within a peptide sequence is a common strategy to enhance the resulting peptide's bioavailability and in vivo half-life. This modification can improve cell permeability and enhance interactions with hydrophobic targets. The benzyloxycarbonyl (Z) group is a well-established amine protecting group, typically removed under specific conditions that do not affect the peptide backbone.

The general workflow for incorporating **Z-N-Me-Ala-OH** into a peptide sequence via solid-phase peptide synthesis (SPPS) is outlined below.



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Workflow for incorporating **Z-N-Me-Ala-OH** in SPPS.

## Experimental Protocols

While specific experimental protocols are highly dependent on the target peptide sequence and desired scale, the following provides a generalized methodology for the key steps involving **Z-N-Me-Ala-OH** in solid-phase peptide synthesis.

## Synthesis of Z-N-Me-Ala-OH

A common method for the preparation of N-benzyloxycarbonyl-N-methyl-L-alanine involves the reaction of N-methyl-L-alanine with benzyl chloroformate. This reaction introduces the Z-protecting group onto the nitrogen atom of the amino acid.

## Incorporation into a Peptide Chain (Coupling Reaction)

Objective: To couple **Z-N-Me-Ala-OH** to the free amine of a resin-bound amino acid or peptide.

Materials:

- Resin with N-terminally deprotected peptide chain
- **Z-N-Me-Ala-OH**
- Coupling reagents (e.g., DIC/Oxyma, HBTU/DIEA)
- Solvent (e.g., DMF)

Protocol:

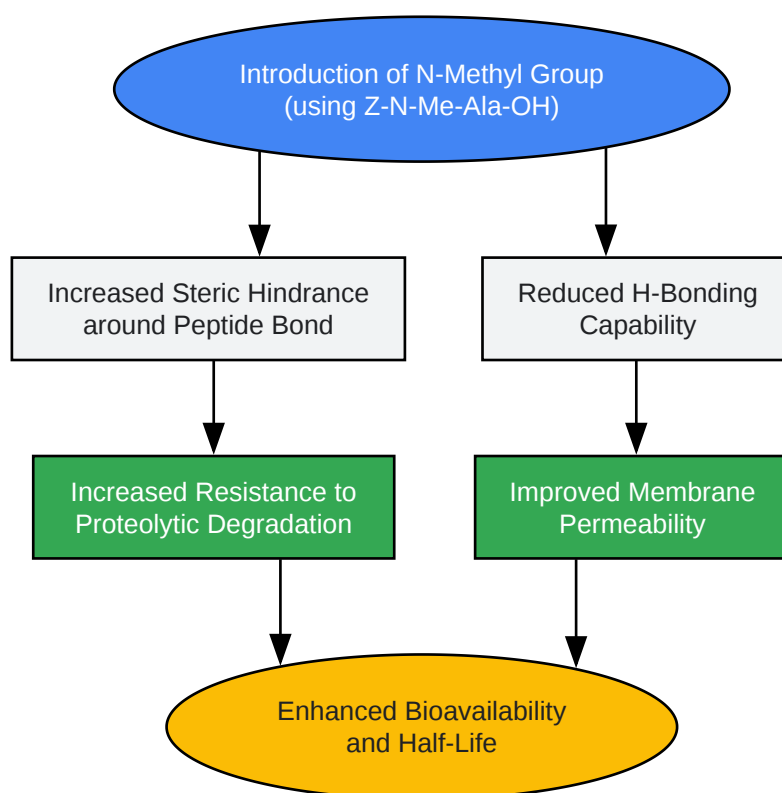
- Swell the resin in the reaction solvent (e.g., DMF).
- Prepare a solution of **Z-N-Me-Ala-OH** and the activating agents (e.g., DIC and Oxyma) in the reaction solvent.
- Add the activated **Z-N-Me-Ala-OH** solution to the resin.
- Allow the reaction to proceed with agitation for a specified time (typically 1-4 hours) at room temperature.
- Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
- Upon completion, wash the resin thoroughly with the reaction solvent to remove excess reagents and byproducts.

## Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenolysis (e.g.,  $H_2/Pd-C$ ) or by treatment with strong acids like HBr in acetic acid. The choice of deprotection method depends on the stability of other functional groups present in the peptide.

## Logical Relationships in Peptide Modification

The introduction of N-methylation imparts specific properties to the resulting peptide. The logical flow from this chemical modification to the desired biological outcome is illustrated below.



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Advantages of N-methylation in peptide drug design.

## Applications and Research Context

**Z-N-Me-Ala-OH** is a valuable reagent for the synthesis of peptide-based therapeutics. Its use allows for the fine-tuning of pharmacokinetic properties, which is a critical aspect of drug development. N-methylated peptides have been explored in various therapeutic areas, including oncology and metabolic diseases. The ability to mimic natural amino acids while

offering distinct advantages makes it a preferred choice in biochemistry and molecular biology research.

## Safety and Handling

Standard laboratory safety precautions should be observed when handling **Z-N-Me-Ala-OH**. This includes wearing protective gloves, eye protection, and working in a well-ventilated area. It is classified as a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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## References

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